3-bromo-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Bromo-1H-pyrazol-5-amine is an important heterocyclic compound that is present in various bioactive compounds and is used to synthesize further functionalized starting materials . It is used as a reactant in near-IR fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R .
Synthesis Analysis
The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine involves several steps. One method involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexane-2, 5-dione to generate 3- (2, 5-dimethylpyrrolyl) -1-methylpyrazole, which then reacts with n-butyl lithium and cyanogen bromide in a tetrahydrofuran solution at -78 ℃ to generate 5-bromo-3- (2, 5-dimethylpyrrolyl) -1-methylpyrazole. This is then reacted with hydroxylamine hydrochloride to generate 5-bromo-1-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H6BrN3 . The molecular weight of this compound is 176.02 .Chemical Reactions Analysis
3-Bromo-1H-pyrazol-5-amine is involved in various chemical reactions. For example, it is used as a reactant in near-IR fluorescence imaging probes . It is also a key intermediate in the synthesis of a novel insecticide targeting the nicotinic receptor .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.02 . It is a solid at room temperature . More specific properties such as color, odor, pH, vapor pressure, viscosity, boiling point, and freezing/melting point are not available in the search results.Safety and Hazards
3-Bromo-1-methyl-1H-pyrazol-5-amine may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation . It is classified under GHS07 for safety, with the signal word “Warning” and hazard statements H302-H315-H319-H335 .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle .
Mode of Action
It is known that pyrazole derivatives can inhibit atp-sensitive potassium channels in cardiac muscle, which can be beneficial for the treatment of cardiovascular diseases, arrhythmias, and heart failure .
Biochemical Pathways
It is known that the inhibition of atp-sensitive potassium channels can affect the electrical activity of the heart, potentially leading to changes in heart rhythm .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
The inhibition of atp-sensitive potassium channels can lead to changes in heart rhythm, which could be beneficial in the treatment of certain cardiovascular conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromo-1-methyl-1H-pyrazol-5-amine. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C . It is also sensitive to light, so it should be kept in a dark place .
Biochemical Analysis
Biochemical Properties
In organic synthesis transformations, the amino group in 3-Bromo-1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Cellular Effects
Pyrazole derivatives are known to inhibit adenosine triphosphate (ATP)-sensitive potassium channels in cardiac muscle, which is symptomatic in the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C .
Properties
IUPAC Name |
5-bromo-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKWFRBFTUZSDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719233 |
Source
|
Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357471-14-7 |
Source
|
Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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